3-Fluoro-4-pyrimidin-2-YL-benzoic acid
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Overview
Description
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is a compound that features a fluorine atom at the 3-position and a pyrimidin-2-yl group at the 4-position of a benzoic acid core. This compound is of interest due to its unique structural properties, which combine the characteristics of fluorinated aromatic compounds and heterocyclic pyrimidines. These features make it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-bromo-4-nitropyridine N-oxide, is fluorinated to produce the desired compound . The reaction is carried out under moderate conditions, often at room temperature, using fluorinating agents like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride, cesium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones.
Scientific Research Applications
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyrimidin-2-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(pyridin-2-yl)benzoic acid
- 3-Fluoro-4-(pyrimidin-4-yl)benzoic acid
- 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid
Uniqueness
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7FN2O2 |
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Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-fluoro-4-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-6-7(11(15)16)2-3-8(9)10-13-4-1-5-14-10/h1-6H,(H,15,16) |
InChI Key |
SESMEKGOCAVLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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